molecular formula C10H10N8O B14532604 9-[(2R,5S)-5-(Azidomethyl)-2,5-dihydrofuran-2-yl]-9H-purin-6-amine CAS No. 62748-97-4

9-[(2R,5S)-5-(Azidomethyl)-2,5-dihydrofuran-2-yl]-9H-purin-6-amine

Cat. No.: B14532604
CAS No.: 62748-97-4
M. Wt: 258.24 g/mol
InChI Key: KYPLKNHFNQBDPU-NKWVEPMBSA-N
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Description

9-[(2R,5S)-5-(Azidomethyl)-2,5-dihydrofuran-2-yl]-9H-purin-6-amine is a chemical compound with the molecular formula C₁₀H₁₀N₈O This compound is known for its unique structure, which includes an azidomethyl group attached to a dihydrofuran ring, and a purin-6-amine moiety

Properties

CAS No.

62748-97-4

Molecular Formula

C10H10N8O

Molecular Weight

258.24 g/mol

IUPAC Name

9-[(2R,5S)-5-(azidomethyl)-2,5-dihydrofuran-2-yl]purin-6-amine

InChI

InChI=1S/C10H10N8O/c11-9-8-10(14-4-13-9)18(5-15-8)7-2-1-6(19-7)3-16-17-12/h1-2,4-7H,3H2,(H2,11,13,14)/t6-,7+/m0/s1

InChI Key

KYPLKNHFNQBDPU-NKWVEPMBSA-N

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CN=[N+]=[N-])N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1=CC(OC1CN=[N+]=[N-])N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

Preparation Methods

The preparation of 9-[(2R,5S)-5-(Azidomethyl)-2,5-dihydrofuran-2-yl]-9H-purin-6-amine typically involves synthetic routes that include the formation of the azidomethyl group and its subsequent attachment to the dihydrofuran ring. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized under specific conditions to form different products.

    Reduction: The azidomethyl group can also be reduced to form amines or other derivatives.

    Substitution: The compound can undergo substitution reactions where the azidomethyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-[(2R,5S)-5-(Azidomethyl)-2,5-dihydrofuran-2-yl]-9H-purin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 9-[(2R,5S)-5-(Azidomethyl)-2,5-dihydrofuran-2-yl]-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The purin-6-amine moiety may interact with nucleic acids or proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar compounds to 9-[(2R,5S)-5-(Azidomethyl)-2,5-dihydrofuran-2-yl]-9H-purin-6-amine include other azidomethyl-substituted purines and dihydrofuran derivatives. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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